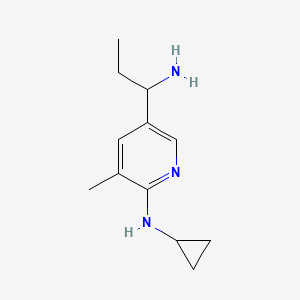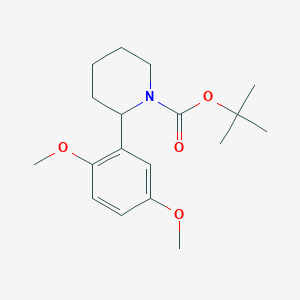![molecular formula C15H10FNO3 B11802469 Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C15H10FNO3 and a molecular weight of 271.24 g/mol This compound is characterized by the presence of a furo[3,2-c]pyridine core, which is fused with a fluorophenyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the following steps:
Formation of the furo[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a coupling reaction such as Suzuki or Heck coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
- Methyl 4-(4-fluorophenyl)furo[2,3-c]pyridine-6-carboxylate
- Methyl 4-(4-fluorophenyl)pyridine-6-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is unique due to its specific furo[3,2-c]pyridine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10FNO3 |
|---|---|
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3 |
InChI-Schlüssel |
AAAMJGFVPSANSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



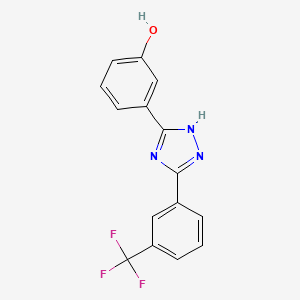
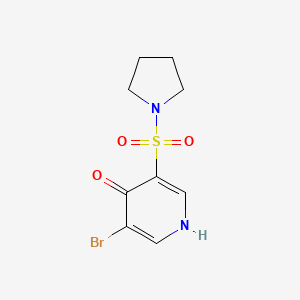
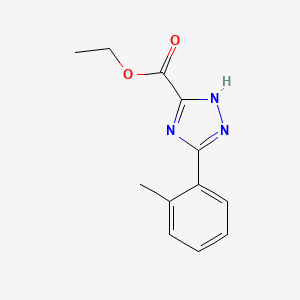
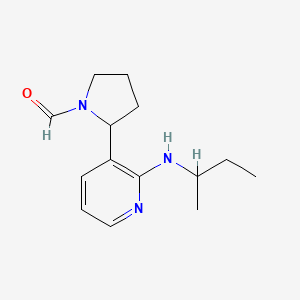
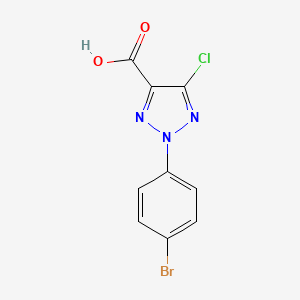



![Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11802436.png)
